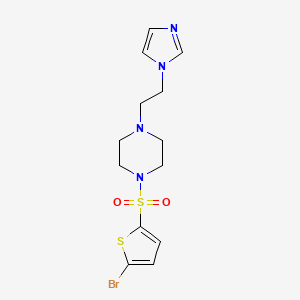

1-(2-(1H-imidazol-1-yl)ethyl)-4-((5-bromothiophen-2-yl)sulfonyl)piperazine

Description

Properties

IUPAC Name |

1-(5-bromothiophen-2-yl)sulfonyl-4-(2-imidazol-1-ylethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN4O2S2/c14-12-1-2-13(21-12)22(19,20)18-9-7-16(8-10-18)5-6-17-4-3-15-11-17/h1-4,11H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTGNCQWGWBNJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CN=C2)S(=O)(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-imidazol-1-yl)ethyl)-4-((5-bromothiophen-2-yl)sulfonyl)piperazine typically involves multi-step organic reactions. One common approach is:

Formation of the imidazole moiety: This can be achieved by reacting ethylenediamine with glyoxal in the presence of an acid catalyst.

Attachment of the imidazole to the piperazine ring: This step involves the reaction of the imidazole derivative with piperazine under basic conditions.

Introduction of the thiophene sulfonyl group: This is done by reacting the piperazine derivative with 5-bromothiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-imidazol-1-yl)ethyl)-4-((5-bromothiophen-2-yl)sulfonyl)piperazine can undergo various types of chemical reactions, including:

Oxidation: The imidazole and thiophene rings can be oxidized under strong oxidative conditions.

Reduction: The compound can be reduced, particularly at the sulfonyl group, using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxidized derivatives of the imidazole and thiophene rings.

Reduction: Reduced sulfonyl derivatives.

Substitution: Substituted thiophene derivatives.

Scientific Research Applications

1-(2-(1H-imidazol-1-yl)ethyl)-4-((5-bromothiophen-2-yl)sulfonyl)piperazine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-(1H-imidazol-1-yl)ethyl)-4-((5-bromothiophen-2-yl)sulfonyl)piperazine depends on its application:

Biological Activity: It may interact with specific enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, affecting enzyme function.

Material Science: The electronic properties of the thiophene ring can influence the conductivity and optical properties of materials.

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in its bromothiophene-sulfonyl and ethyl-imidazole substituents. Comparisons with similar piperazine derivatives include:

Key Observations :

- Halogen Effects : Bromine in the target compound may improve membrane permeability compared to chlorine in analogs like .

- Sulfonyl vs.

- Imidazole Positioning : Ethyl-imidazole substituents (target compound and ) favor flexible interactions, whereas fused imidazole systems (e.g., ) enhance rigidity for enzyme binding.

Biological Activity

1-(2-(1H-imidazol-1-yl)ethyl)-4-((5-bromothiophen-2-yl)sulfonyl)piperazine is a compound that combines the structural features of imidazole and piperazine, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

This structure includes an imidazole ring, a piperazine moiety, and a bromothiophene sulfonyl group, which contribute to its biological activity.

Antifungal Activity

Research has shown that imidazole derivatives exhibit significant antifungal properties. For instance, a study synthesized various imidazole-based compounds and evaluated their efficacy against Candida albicans and other non-albicans strains. The results indicated that certain derivatives had minimal inhibitory concentrations (MICs) lower than those of fluconazole, suggesting potential use in treating fungal infections .

Carbonic Anhydrase Inhibition

A related study focused on imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates revealed their inhibitory effects on carbonic anhydrase (CA) isoforms. The compounds demonstrated selective inhibition of the cytosolic isoform hCA II with inhibition constants ranging from 57.7 to 98.2 µM. This selectivity indicates potential therapeutic applications in conditions where hCA II is implicated, such as glaucoma and certain types of cancer .

The biological activity of 1-(2-(1H-imidazol-1-yl)ethyl)-4-((5-bromothiophen-2-yl)sulfonyl)piperazine is likely mediated through multiple mechanisms:

- Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes like carbonic anhydrase, leading to inhibition and altering physiological processes.

- Antifungal Mechanism : Imidazole derivatives often disrupt fungal cell membrane integrity or inhibit ergosterol synthesis, contributing to their antifungal efficacy.

Study 1: Antifungal Efficacy

In a comparative study of various imidazole derivatives against Candida species, the compound exhibited superior antifungal activity compared to traditional treatments. The MIC values were determined using standard broth microdilution methods, confirming its potential as a novel antifungal agent.

| Compound | MIC (μg/mL) against C. albicans | MIC (μg/mL) against Non-albicans |

|---|---|---|

| Fluconazole | 8.0 | 16.0 |

| Imidazole Derivative | 1.7 ± 1.4 | 1.9 ± 2.0 |

Study 2: Carbonic Anhydrase Inhibition

A series of synthesized piperazine derivatives were tested for their ability to inhibit different CA isoforms. The results indicated that specific modifications to the imidazole or thiophene groups enhanced selectivity towards hCA II.

| Compound | hCA II Inhibition Constant (Ki, µM) | Selectivity |

|---|---|---|

| Compound A | 57.7 | High |

| Compound B | >100 | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.